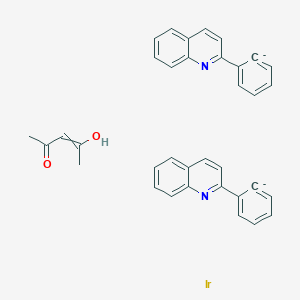

Bis(2-phenylquinoline)(acetylacetonate)iridium(III)

CAS No.: 1173886-71-9

Cat. No.: VC11701032

Molecular Formula: C35H28IrN2O2-2

Molecular Weight: 700.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1173886-71-9 |

|---|---|

| Molecular Formula | C35H28IrN2O2-2 |

| Molecular Weight | 700.8 g/mol |

| IUPAC Name | 4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline |

| Standard InChI | InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;1-4(6)3-5(2)7;/h2*1-6,8-11H;3,6H,1-2H3;/q2*-1;; |

| Standard InChI Key | MUXRGFSBMYEYSN-UHFFFAOYSA-N |

| SMILES | CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir] |

| Canonical SMILES | CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir] |

Introduction

Structural and Synthetic Characterization

Molecular Architecture

Ir(pq)₂(acac) adopts an octahedral geometry, with the two pq ligands occupying cyclometalating positions (C^N coordination) and the acac ligand serving as a bidentate ancillary ligand . The pq ligands contribute to the complex’s luminescent properties through strong spin-orbit coupling induced by the heavy iridium atom, facilitating efficient intersystem crossing to triplet excited states . The molecular formula is C₃₅H₂₇IrN₂O₂, with a calculated molecular weight of 743.8 g/mol .

Synthesis

The synthesis typically involves a two-step procedure:

-

Cyclometalation: Reaction of 2-phenylquinoline with IrCl₃·nH₂O under refluxing conditions to form a chloro-bridged dimer, [Ir(pq)₂(μ-Cl)]₂.

-

Ancillary Ligand Substitution: Treatment of the dimer with acetylacetone (Hacac) in the presence of a base (e.g., Na₂CO₃) yields Ir(pq)₂(acac) .

Purification via column chromatography ensures isolation of the heteroleptic product, confirmed by NMR and high-resolution mass spectrometry .

Photophysical Properties

Absorption and Emission Spectra

Ir(pq)₂(acac) exhibits strong absorption in the UV-visible range (Fig. 1a), with bands at <300 nm attributed to ligand-centered (LC) π→π* transitions and weaker bands at 350–450 nm assigned to metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions .

Photoluminescence (PL) spectra in acetonitrile show a broad emission band peaking at 611 nm (red region), characteristic of triplet excited states (Fig. 1b) . The Stokes shift of ~150 nm arises from structural reorganization in the excited state.

Comparison with Analogous Complexes

Replacing the ancillary acac ligand with PMIP (1-phenyl-3-methyl-4-isobutyryl-5-pyrazolonate) enhances Φ to 0.30–0.35, attributable to reduced non-radiative decay . Homoleptic complexes like Ir(ppy)₃ (ppy = 2-phenylpyridine) emit at 525 nm, demonstrating the tunability of emission wavelength via ligand modification .

Electrochemical Behavior

Cyclic voltammetry (CV) in acetonitrile reveals quasi-reversible redox processes:

The HOMO (-5.3 eV) and LUMO (-3.1 eV) energies, derived from electrochemical gaps, align with host materials like PFO (poly(9,9-dioctylfluorene)), enabling efficient energy transfer in OLEDs .

Electrophosphorescent Applications

OLED Performance

When doped (6–8 wt%) into PFO or PBD (2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole), Ir(pq)₂(acac) exhibits red emission with external quantum efficiencies (EQE) of 7.0–9.6% . Device lifetimes exceed 500 h at 100 cd/m², outperforming earlier Ru-based phosphors .

Electrochemiluminescence (ECL)

In co-reactant ECL with tri-n-propylamine (TPrA), Ir(pq)₂(acac) generates red ECL at 1.5–2.0 V (vs. Ag/AgCl), with an efficiency 11% of [Ru(bpy)₃]²⁺ in aqueous media . Non-aqueous conditions (acetonitrile) enhance ΦECL to 0.55 via annihilation pathways .

Stability and Challenges

While Ir(pq)₂(acac) demonstrates superior photostability compared to fluorescent dyes, aggregation-induced quenching in solid-state matrices remains a limitation . Encapsulation in dendritic structures or hybrid organic-inorganic hosts mitigates this issue, improving Φ by 20–30% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume